molecular formula C11H9ClN4O2 B584303 N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide CAS No. 1122549-43-2

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide

Cat. No.: B584303
CAS No.: 1122549-43-2
M. Wt: 264.669
InChI Key: QJFHWDHWEUEANY-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Synonyms

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide is a synthetic organic compound with multiple designations in pharmaceutical and chemical literature. Key synonyms include:

  • Eszopiclone Impurity 6 (used in the characterization of impurities during the synthesis of eszopiclone, a non-benzodiazepine hypnotic agent).
  • This compound (IUPAC name derived from its pyridine and pyrazine substituents).
  • CAS 1122549-43-2 (assigned to this compound in chemical databases).

This compound is structurally related to zopiclone and eszopiclone, serving as a critical intermediate or impurity in their synthetic pathways.

Molecular Formula, Weight, and Structural Formula

The compound’s molecular framework integrates pyridine and pyrazine heterocycles with hydroxymethyl and chloro substituents.

Property Value Source
Molecular Formula C₁₁H₉ClN₄O₂
Molecular Weight 264.67 g/mol
Structural Formula C₁₁H₉ClN₄O₂
SMILES Notation C(Nc1ccc(Cl)cn1)(=O)c2c(CO)nccn2

The structure comprises a pyridine ring (C₅H₃NCl) substituted with a chloro group at position 5 and an amide linkage to a pyrazine ring (C₄H₃N₃O₂). A hydroxymethyl group (-CH₂OH) is attached to the pyrazine moiety at position 3.

Physicochemical Properties

Experimental and predicted data provide insights into the compound’s behavior under standard conditions:

Property Value Source
Melting Point 176.0–177.3°C
Boiling Point (Predicted) 397.7 ± 42.0°C
Density (Predicted) 1.523 ± 0.06 g/cm³
Solubility Slightly soluble in DMSO, methanol
pKa (Predicted) 9.78 ± 0.70

The compound exhibits moderate solubility in polar aprotic solvents like DMSO, which is critical for its use in pharmaceutical impurity profiling.

Chemical Classification and Related Compounds

This compound belongs to the pyrazinecarboxamide class, a family of heterocyclic amides with diverse biological and industrial applications.

Structural Classification

  • Core Structure : Pyrazine ring with a carboxamide group at position 2.
  • Substituents :
    • Chlorine at position 5 of the pyridine ring.
    • Hydroxymethyl group at position 3 of the pyrazine ring.

Related Compounds and Applications

Compound Structural Relationship Application Source
Pyrazinamide (CAS 98-96-4) Parent pyrazinecarboxamide compound Antibacterial agent (tuberculosis treatment)
Deschloro-Zopiclone (CAS 1348046-61-6) Zopiclone metabolite, lacks chlorine Intermediate in GABA receptor modulators
3-(Chloromethyl)-N-(5-chloro-2-pyridinyl)-2-pyrazinecarboxamide Chloromethyl analog of the title compound Eszopiclone impurity synthesis

The compound’s structural analogs are frequently studied in pharmaceutical impurity profiling and synthetic optimization.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-7-1-2-9(15-5-7)16-11(18)10-8(6-17)13-3-4-14-10/h1-5,17H,6H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFHWDHWEUEANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747347
Record name N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122549-43-2
Record name N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9RKC6468C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Amide Bond Formation via Carboxylic Acid Activation

A foundational approach to synthesizing N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide involves the direct coupling of 3-(hydroxymethyl)pyrazine-2-carboxylic acid with 5-chloro-2-aminopyridine. The carboxylic acid is typically activated to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine in the presence of a base such as triethylamine (TEA).

Example Protocol

  • Activation Step : 3-(Hydroxymethyl)pyrazine-2-carboxylic acid (1.0 equiv) is treated with SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

  • Coupling Step : The acyl chloride is added dropwise to a solution of 5-chloro-2-aminopyridine (1.2 equiv) and TEA (3.0 equiv) in DCM. The reaction is stirred at room temperature for 12 hours.

  • Workup : The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via column chromatography (ethyl acetate/hexane) to yield the target compound.

Key Data

ParameterValueSource
Yield68–72%
Purity (HPLC)>98%

Reduction of Carbonyl Precursors to Introduce Hydroxymethyl Group

Aldehyde Reduction Strategy

The hydroxymethyl group at position 3 of the pyrazine ring can be introduced via reduction of a formyl precursor. 3-Formylpyrazine-2-carboxamide is synthesized through Vilsmeier-Haack formylation of pyrazine-2-carboxamide, followed by selective reduction using sodium borohydride (NaBH₄).

Example Protocol

  • Formylation : Pyrazine-2-carboxamide (1.0 equiv) is treated with POCl₃ (3.0 equiv) and DMF (2.0 equiv) in dry DCM at 0°C for 4 hours.

  • Reduction : The resulting 3-formyl derivative is dissolved in methanol and treated with NaBH₄ (1.5 equiv) at 0°C for 1 hour.

  • Isolation : The product is extracted with ethyl acetate, washed with brine, and crystallized from ethanol/water.

Key Data

ParameterValueSource
Reduction Yield85%
Reaction Time1 hour

Substitution Reactions on Halogenated Pyrazine Intermediates

Nucleophilic Substitution of Halogen Atoms

Halogenated pyrazine intermediates, such as 3-bromo-2-pyrazinecarboxamide, undergo nucleophilic substitution with hydroxymethylating agents. Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) facilitates the displacement of bromine with a hydroxymethyl group.

Example Protocol

  • Substitution : 3-Bromo-2-pyrazinecarboxamide (1.0 equiv) is reacted with paraformaldehyde (2.0 equiv) and KOH (3.0 equiv) in DMSO at 80°C for 6 hours.

  • Purification : The mixture is poured into ice water, neutralized with HCl, and extracted with ethyl acetate. The organic layer is dried and concentrated.

Key Data

ParameterValueSource
Substitution Yield74%
Temperature80°C

Multi-Step Synthesis Involving Protective Group Strategies

Hydroxymethyl Protection with Acetyl Groups

To prevent undesired side reactions during amide coupling, the hydroxymethyl group is temporarily protected as an acetyl ester. The acetyl group is introduced using acetic anhydride and removed via alkaline hydrolysis post-coupling.

Example Protocol

  • Protection : 3-(Hydroxymethyl)pyrazine-2-carboxylic acid (1.0 equiv) is treated with acetic anhydride (2.0 equiv) in pyridine at 25°C for 2 hours.

  • Coupling : The protected acid is activated and coupled with 5-chloro-2-aminopyridine.

  • Deprotection : The acetyl group is cleaved using 1M NaOH in methanol/water (1:1) at 50°C for 1 hour.

Key Data

ParameterValueSource
Deprotection Yield89%
Purity Post-Cleavage>95%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Coupling Routes : High yields (68–72%) but require stringent anhydrous conditions.

  • Reduction Routes : Efficient for hydroxymethyl introduction but dependent on precursor availability.

  • Substitution Routes : Moderate yields (74%) but compatible with industrial-scale processes.

Cost and Environmental Impact

  • Reagent Costs : Thionyl chloride and NaBH₄ are cost-effective, whereas DMSO-based substitutions incur higher waste treatment costs.

  • Green Chemistry Potential : Aqueous workup steps in reduction routes align with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chlorine atom could result in various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The pathways involved in these interactions can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine/Pyridine Core

Chloro vs. Hydroxymethyl Substitutions
  • 3-(Chloromethyl)-N-(5-chloro-2-pyridinyl)-2-pyrazinecarboxamide (CAS: 1122549-47-6): Differs by replacing the hydroxymethyl group with a chloromethyl substituent. Used in pharmaceutical research as a synthetic intermediate, similar to the target compound .
Aryl Group Variations
  • 5-Chloro-N-(4-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (Compound 7, ): Features a 4-chloro-2-hydroxyphenyl group instead of 5-chloro-2-pyridinyl. Higher melting point (247.7–249°C) due to stronger intermolecular hydrogen bonding from the phenolic -OH group. Demonstrated antimycobacterial activity, highlighting the role of aryl substituents in bioactivity .
  • 5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (Compounds 1a–1e, ): Alkylamino groups (propyl to heptyl) at the 5-position enhance lipophilicity and membrane permeability. The trifluoromethylphenyl group introduces strong electron-withdrawing effects, improving binding to hydrophobic enzyme pockets. Yields ranged from 76–98%, indicating efficient synthetic routes for alkylamino derivatives .
Key Observations:
  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimycobacterial activity by improving target binding .
  • Hydroxymethyl groups (as in the target compound) may reduce cytotoxicity compared to chlorinated analogs but limit bioactivity due to lower lipophilicity.
  • Alkylamino chains improve metabolic stability and bioavailability in mycobacterial assays .

Biological Activity

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring , a pyrazine ring , and a hydroxymethyl group . Its molecular formula is C11H10ClN3O2C_{11}H_{10}ClN_3O_2 with a molecular weight of 278.65 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC11H10ClN3O2
Molecular Weight278.65 g/mol
CAS Number1122549-43-2

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to the active sites or altering receptor functions, which can lead to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The IC50 values (the concentration required to inhibit cell growth by 50%) for these activities were found to be significantly lower than those for many existing treatments, indicating its potential as an effective anticancer agent.

Cell LineIC50 (µM)
MCF76.66
HCT11617.66
K65218.24

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. It demonstrated effectiveness against certain viral strains, with an IC50 value comparable to established antiviral agents. Notably, it exhibited a selectivity index that suggests a favorable safety profile.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. In vitro assays indicated that it possesses significant inhibitory activity against CDK9, with an IC50 value of approximately 0.16 µM, making it one of the most potent inhibitors in its class.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the efficacy of various pyrazine derivatives, including this compound, against cancer cell lines. The results demonstrated a strong correlation between CDK9 inhibition and cytotoxicity across multiple cancer types, reinforcing the compound's potential as an anticancer therapeutic .

Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of this compound against coronaviruses. The results indicated that it could inhibit viral replication effectively without inducing significant cytotoxicity in host cells, suggesting its potential use in treating viral infections .

Q & A

Q. What are the optimal synthetic routes for N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide?

Methodological Answer: The compound is synthesized via condensation reactions between pyrazinecarboxylic acid derivatives and substituted amines. For example, 3-(chloromethyl)-N-(5-chloro-2-pyridinyl)-2-pyrazinecarboxamide (CAS 1122549-47-6, a precursor) is synthesized using chloroacetyl chloride and amines under basic conditions (e.g., NaOH or diisopropylethylamine) in dichloromethane or 1,2-dichloroethane . Post-synthetic reduction of the chloromethyl group to hydroxymethyl may require controlled hydrolysis. Key steps include:

  • Temperature control : Reactions often proceed at −15°C to room temperature to avoid side products.
  • Purification : Column chromatography (e.g., CH₂Cl₂/MeOH 99.2:0.8) is critical for isolating the product .

Q. How is this compound characterized structurally and analytically?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify rotamers and confirm substitution patterns (e.g., hydroxymethyl at C3, pyridinyl at N1) .
  • Mass spectrometry : ESI-MS ([M+H]+) verifies molecular weight (e.g., m/z 273.0 for a related pyrazinecarboxamide) .
  • X-ray crystallography : Resolves stereochemical ambiguities in solid-state structures (e.g., carboxamide group orientation) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazinecarboxamide synthesis be addressed?

Methodological Answer: Regioselectivity in pyrazine derivatives is influenced by:

  • Activating groups : Electron-withdrawing groups (e.g., chloro) direct substitution to specific positions.
  • Coupling agents : Triphenylphosphite or isobutyl chloroformate promotes selective amide bond formation .
  • Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize intermediates and reduce side reactions .

Example:
In This compound , the hydroxymethyl group at C3 is stabilized by intramolecular hydrogen bonding, reducing reactivity at this position during further functionalization .

Q. What are the stability and degradation profiles under varying conditions?

Methodological Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, typical for aromatic carboxamides.
  • Hydrolytic sensitivity : The hydroxymethyl group may undergo oxidation to carboxylic acid under acidic/oxidative conditions (e.g., HNO₃/H₂SO₄) .
  • Light sensitivity : UV-Vis studies (λmax ~270 nm) suggest photostability in amber glassware but degradation under UV light .

Data Contradiction Note:
reports insolubility in water, while notes solubility in aqueous alkali. This discrepancy arises from pH-dependent protonation of the pyridinyl nitrogen .

Q. How can biological activity be evaluated methodologically?

Methodological Answer:

  • In vitro binding assays : Competitive ultrafiltration (e.g., human serum albumin binding) quantifies protein interactions .
  • Antimicrobial testing : Agar diffusion assays (e.g., against S. aureus or E. coli) assess potency, though structural analogs show moderate activity .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀) require fluorogenic substrates or ATP analogs .

Q. How to resolve contradictions in synthetic yields reported across studies?

Methodological Answer: Yield variations arise from:

  • Reagent purity : Trace water in CH₂Cl₂ reduces coupling efficiency.
  • Rotamer equilibria : Dynamic NMR reveals rotamers (e.g., 72.5% vs. 27.5% populations in a related compound), complicating isolation .
  • Workup protocols : Neutralization with acetic acid () vs. NH₄Cl () alters precipitate purity .

Recommendation:
Optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio).

Q. What computational tools predict structure-activity relationships (SAR)?

Methodological Answer:

  • Quantum chemical calculations : DFT (B3LYP/6-31G*) models electronic effects (e.g., hydroxymethyl’s electron-donating impact) .
  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., kinases) using SMILES/InChI descriptors from and .

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